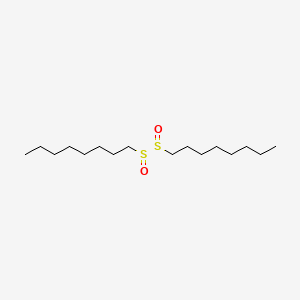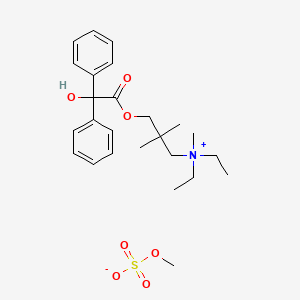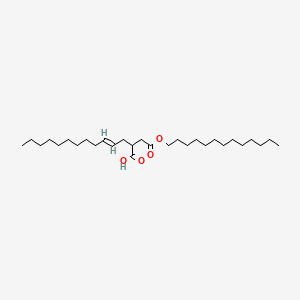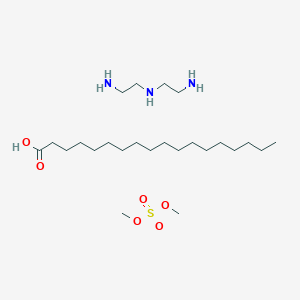
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is a complex organic compound belonging to the morphinan class. Compounds in this class are known for their diverse pharmacological activities, including analgesic and antitussive properties. This compound’s unique structure, featuring an epoxy group, hydroxyl group, methoxy group, and propynyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the morphinan skeleton: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The epoxy, hydroxyl, methoxy, and propynyl groups are introduced through specific reactions such as epoxidation, hydroxylation, methylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group may produce diols.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other morphinan derivatives. The presence of the epoxy and propynyl groups, in particular, may result in unique interactions with molecular targets and distinct pharmacological effects.
Properties
CAS No. |
84962-45-8 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-ynyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h1,4-5,15,18,23H,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
InChI Key |
CJIBNJHPNWBQCT-XFWGSAIBSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC#C)[C@@H](O2)C(=O)CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC#C)C(O2)C(=O)CC5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)




![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)


